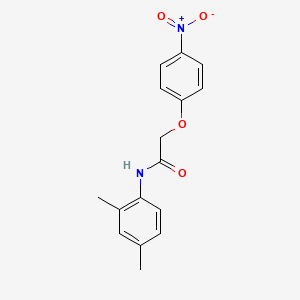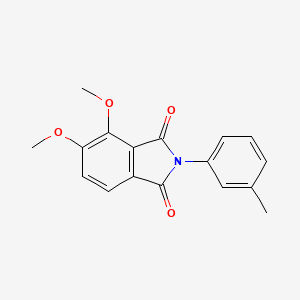
N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as DNAA, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C16H16N2O4. DNAA has gained attention for its ability to modulate certain biological pathways, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is not fully understood. However, it has been shown to modulate certain biological pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer. This compound has also been shown to inhibit the production of reactive oxygen species, which are implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its effects on various biological pathways are well characterized. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several directions for future research on N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide. One area of interest is investigating its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different biological pathways. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in animal models.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide involves a multi-step process that begins with the reaction of 2,4-dimethylaniline with chloroacetyl chloride to form the intermediate compound 2,4-dimethylphenylacetyl chloride. This intermediate is then reacted with 4-nitrophenol in the presence of a base to form this compound. The final product is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate certain biological pathways, making it a promising candidate for further investigation. This compound has been used in various studies to investigate its effects on cancer cells, inflammation, and oxidative stress. It has also been studied for its potential use as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-8-15(12(2)9-11)17-16(19)10-22-14-6-4-13(5-7-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARROEKYSZHGAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)

![N-[4-(hydrazinosulfonyl)benzyl]acetamide](/img/structure/B6141571.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)
![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)